Diisopropyl d-tartrate
Overview
Description
Diisopropyl d-tartrate is a diester of tartaric acid, characterized by the presence of two chiral carbon atoms, which give rise to three stereoisomeric variants. This compound is widely used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals . Its primary application is in Sharpless epoxidation, where it serves as a chiral ligand to titanium after reacting with titanium isopropoxide .
Mechanism of Action
Diisopropyl d-tartrate, also known as (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate, is a diester of tartaric acid . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .
Target of Action
The primary target of this compound is the process of asymmetric synthesis . It serves as a chiral ligand to titanium after reaction with titanium isopropoxide . This interaction allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals .
Mode of Action
This compound interacts with its targets by serving as a chiral ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to titanium isopropoxide, facilitating the process of asymmetric synthesis .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Sharpless epoxidation . This process involves the conversion of a pair of enantiomers (molecules that are mirror images of each other) into a pair of epoxides . The Sharpless epoxidation is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound has a density of 1119 g/mL at 20 °C This property may influence its distribution within the body and its bioavailability
Result of Action
The result of this compound’s action is the production of chiral molecules through asymmetric synthesis . These chiral molecules are crucial in the development of many pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, its density is measured at a specific temperature (20 °C) . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diisopropyl d-tartrate plays a significant role in biochemical reactions. It is used as a reagent for the kinetic resolution of racemic allylic alcohols and α-furfuryl amides by enantioselective epoxidation . The nature of these interactions involves the compound serving as a chiral ligand to titanium after reaction with titanium isopropoxide .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a chiral ligand in the process of enantioselective epoxidation . This process can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical context.
Metabolic Pathways
Given its role in enantioselective epoxidation, it may interact with enzymes or cofactors involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl d-tartrate can be synthesized through the esterification of tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired this compound .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl d-tartrate primarily undergoes reactions that involve its ester functional groups and chiral centers. These reactions include:
Oxidation: this compound can be oxidized to form diisopropyl tartrate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diisopropyl tartrate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Diisopropyl d-tartrate has a wide range of applications in scientific research, including:
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: this compound is used in the synthesis of pharmaceuticals, where its chiral properties are crucial for the production of enantiomerically pure drugs.
Industry: It is employed in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
- Diethyl tartrate
- Dimethyl tartrate
- Dibenzyl tartrate
Comparison: Diisopropyl d-tartrate is unique due to its specific chiral properties and its effectiveness as a chiral ligand in asymmetric synthesis. Compared to diethyl tartrate and dimethyl tartrate, this compound offers better solubility and reactivity in certain reactions. Dibenzyl tartrate, on the other hand, is bulkier and less commonly used in asymmetric synthesis .
Properties
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62961-64-2 | |
Record name | Diisopropyl (-)-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropyl [S-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisopropyl D-tartrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diisopropyl D-tartrate contribute to stereoselective synthesis, as exemplified by the synthesis of crassalactone A?
A1: this compound acts as a chiral auxiliary, a temporary unit attached to a molecule to guide a reaction towards a specific stereoisomer. In the case of crassalactone A, a natural cytotoxic styryl lactone, this compound was used as the starting material. The synthesis strategically employs the stereoselective additions of a Grignard reagent and nitromethane (MeNO2) to two distinct chiral aldehyde intermediates derived from this compound. These additions are crucial for controlling the stereochemistry of the final product. []
Q2: Can you provide an example of this compound's role in achieving high stereoselectivity during a reaction?
A2: In the total synthesis of (+)-bengamide E, a natural product with potential anticancer activity, this compound was crucial for the synthesis of a key chiral aldehyde intermediate. This aldehyde underwent a highly stereoselective aldol reaction with an O,S-acetal in the presence of tin(IV) chloride. The this compound derivative ensured that only one stereoisomer of the aldol product was formed, highlighting its effectiveness in controlling stereochemistry. []
Q3: How is computational chemistry used to study the effects of this compound in asymmetric synthesis?
A3: Computational chemistry methods, such as density functional theory (DFT) calculations, allow researchers to study the mechanisms and predict the outcomes of reactions involving this compound. For instance, in the asymmetric allylation of benzaldehyde, DFT calculations were used to investigate the reaction pathway and identify the transition state structures involved. The calculations revealed that the presence of this compound as a chiral auxiliary leads to the preferential formation of the (R)-secondary alcohol product through a six-membered ring chair-like transition state. These theoretical predictions matched the experimental findings, demonstrating the utility of computational chemistry in understanding the role of this compound in asymmetric synthesis. [, ]
Q4: Besides its use in total synthesis, are there other applications of this compound?
A4: this compound serves as a crucial starting material for synthesizing other valuable compounds. For example, it is used in the preparation of a 3-substituted furanoside compound, which exhibits antiviral activity. This synthesis involves several steps, including reacting this compound with propargyl alcohol, followed by reduction and epoxidation reactions. This demonstrates the versatility of this compound as a building block for generating diverse molecules with potential biological activities. []
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